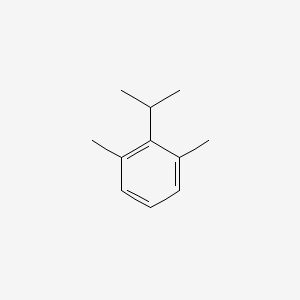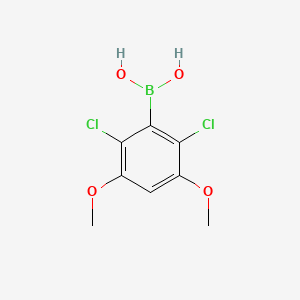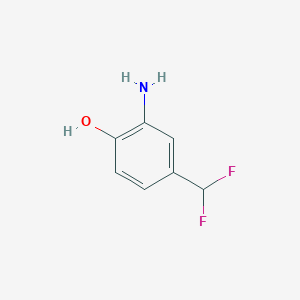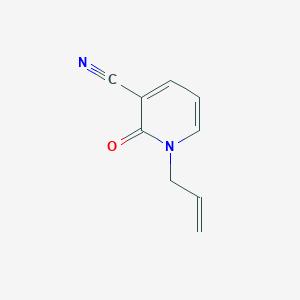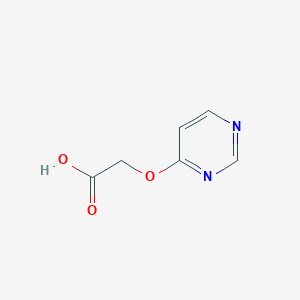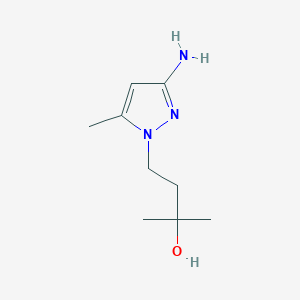
2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol is an organic compound with a complex structure that includes both halogen and amino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol typically involves multiple steps. One common method includes the reaction of 2-amino-2-methyl-1-propanol with bromine and chlorine under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the correct substitution of the halogen atoms on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted by other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methyl-1-propanol: A simpler compound with similar amino and hydroxyl groups but lacking halogen atoms.
6-Bromo-4-chlorophenol: Contains the same halogen substitutions but lacks the amino group.
2-(1-Amino-2-methylpropyl)-6-chlorophenol: Similar structure but with only one halogen atom.
Uniqueness
2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol is unique due to the combination of both halogen and amino functional groups, which provides it with distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H13BrClNO |
|---|---|
Molekulargewicht |
278.57 g/mol |
IUPAC-Name |
2-(1-amino-2-methylpropyl)-6-bromo-4-chlorophenol |
InChI |
InChI=1S/C10H13BrClNO/c1-5(2)9(13)7-3-6(12)4-8(11)10(7)14/h3-5,9,14H,13H2,1-2H3 |
InChI-Schlüssel |
RJRDWTBQGDRBCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=C(C(=CC(=C1)Cl)Br)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


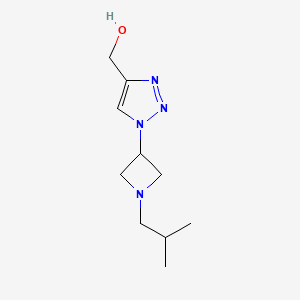


![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13341820.png)

